molecular formula C8H16O3 B2506809 5-Methoxy-3,3-dimethylpentanoic acid CAS No. 1588498-86-5

5-Methoxy-3,3-dimethylpentanoic acid

Cat. No.: B2506809
CAS No.: 1588498-86-5
M. Wt: 160.213
InChI Key: WNBWMBLNGCUCKL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Properties

IUPAC Name

5-methoxy-3,3-dimethylpentanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16O3/c1-8(2,4-5-11-3)6-7(9)10/h4-6H2,1-3H3,(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNBWMBLNGCUCKL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CCOC)CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

160.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 5-Methoxy-3,3-dimethylpentanoic acid typically involves the esterification of 3,3-dimethylpentanoic acid followed by methoxylation. The reaction conditions often include the use of methanol and an acid catalyst such as sulfuric acid. Industrial production methods may involve more advanced techniques to ensure high purity and yield .

Chemical Reactions Analysis

5-Methoxy-3,3-dimethylpentanoic acid can undergo various chemical reactions, including:

Scientific Research Applications

5-Methoxy-3,3-dimethylpentanoic acid is used in various scientific research applications:

Mechanism of Action

The mechanism of action of 5-Methoxy-3,3-dimethylpentanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxy group can participate in hydrogen bonding and other interactions, influencing the compound’s biological activity. The pathways involved may include metabolic processes where the compound is either a substrate or an inhibitor .

Comparison with Similar Compounds

Similar compounds to 5-Methoxy-3,3-dimethylpentanoic acid include:

This compound stands out due to its unique combination of a methoxy group and a dimethylpentanoic acid backbone, which imparts specific chemical and biological properties.

Biological Activity

5-Methoxy-3,3-dimethylpentanoic acid is a compound of interest due to its potential biological activities and mechanisms of action. This article reviews its biological activity, including its interactions with molecular targets, effects on cellular processes, and implications for therapeutic applications.

Chemical Structure and Properties

This compound is characterized by the presence of a methoxy group, which can participate in hydrogen bonding and influence its biological activity. The molecular formula for this compound is C8H16O3C_8H_{16}O_3, and it is known for its structural similarity to other biologically active compounds.

The mechanism of action for this compound involves interaction with specific enzymes or receptors. The methoxy group enhances its ability to engage in various biochemical pathways, potentially acting as either a substrate or an inhibitor in metabolic processes.

1. Antitumor Activity

Recent studies have highlighted the antitumor potential of this compound. In vitro assays have demonstrated cytotoxic effects against several cancer cell lines. For example, the compound has shown significant inhibition of cell proliferation in colorectal cancer cells (HCT116 and Caco-2) with IC50 values indicating effective cytotoxicity .

Cell LineIC50 (μM)Effect Observed
HCT1160.33Significant cytotoxicity
Caco-20.51Significant cytotoxicity
Normal Cells>100Low cytotoxicity

2. Induction of Apoptosis

This compound has been shown to induce apoptosis in cancer cells. Mechanistic studies suggest that it promotes the production of reactive oxygen species (ROS), leading to mitochondrial membrane potential reduction and activation of apoptotic pathways .

3. Cell Cycle Arrest

The compound has been observed to arrest the cell cycle at the G2/M phase in treated cancer cells. This effect contributes to its overall antitumor activity by preventing cancer cells from proliferating effectively .

Case Studies and Research Findings

Several case studies have explored the biological activity of this compound:

  • Study on Colorectal Cancer : In a controlled study involving HCT116 and Caco-2 cell lines, treatment with this compound resulted in significant reductions in cell viability and induced apoptosis through ROS generation .
  • Mechanistic Insights : Further investigations revealed that the compound's interaction with cellular signaling pathways could regulate proteins associated with cell cycle progression and apoptosis, indicating its potential as a therapeutic agent against malignancies .

Safety and Toxicological Considerations

While promising results have been observed regarding the biological activity of this compound, safety assessments are crucial. Preliminary data suggest that while it exhibits cytotoxic effects on cancer cells, it shows low toxicity towards normal cells at comparable concentrations .

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